3-((Methylsulfonyl)methyl)-2-nitrothiophene

Physicochemical profiling Medicinal chemistry Lead optimization

3-((Methylsulfonyl)methyl)-2-nitrothiophene is a disubstituted thiophene (C₆H₇NO₄S₂, MW 221.3) belonging to the nitrothiophene class, characterized by a nitro group at the 2-position and a methylsulfonylmethyl (-CH₂SO₂CH₃) moiety at the 3-position of the heterocyclic ring. This substitution pattern distinguishes it from simpler nitrothiophenes by introducing a strong electron-withdrawing sulfone group connected via a methylene spacer, which modulates the electron density of the π-system and creates a differentiated reactivity profile for both the nitro and ring positions.

Molecular Formula C6H7NO4S2
Molecular Weight 221.3 g/mol
Cat. No. B12062526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Methylsulfonyl)methyl)-2-nitrothiophene
Molecular FormulaC6H7NO4S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=C(SC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7NO4S2/c1-13(10,11)4-5-2-3-12-6(5)7(8)9/h2-3H,4H2,1H3
InChIKeyKJFZTXTXMLYGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Methylsulfonyl)methyl)-2-nitrothiophene (CAS 1708445-01-5): Core Properties and Scientific Procurement Baseline


3-((Methylsulfonyl)methyl)-2-nitrothiophene is a disubstituted thiophene (C₆H₇NO₄S₂, MW 221.3) belonging to the nitrothiophene class, characterized by a nitro group at the 2-position and a methylsulfonylmethyl (-CH₂SO₂CH₃) moiety at the 3-position of the heterocyclic ring . This substitution pattern distinguishes it from simpler nitrothiophenes by introducing a strong electron-withdrawing sulfone group connected via a methylene spacer, which modulates the electron density of the π-system and creates a differentiated reactivity profile for both the nitro and ring positions . The compound is commercially available at a minimum purity specification of 95% and is supplied exclusively for research and development purposes .

Why Unsubstituted or 5-Substituted Nitrothiophenes Cannot Replace 3-((Methylsulfonyl)methyl)-2-nitrothiophene in Research Applications


Nitrothiophenes derive their biological and chemical activity from the interplay between electron-withdrawing substituents and the sulfur heterocycle. Unsubstituted 2-nitrothiophene shows minimal biological activity across multiple organisms and is demonstrably three orders of magnitude less potent than multi-substituted analogs [1]. The 3-methylsulfonylmethyl group in this compound is not merely an inert appendage: its methylene spacer decouples the sulfone's strong electron-withdrawing effect from direct conjugation while retaining its inductive influence on the ring, a subtlety lost in directly-attached sulfonyl or halogen analogs [2]. Generic substitution with 2-nitrothiophene, 3-(methylsulfonyl)thiophene, or even the 5-bromo variant alters the electronic landscape and the steric environment around the 2-nitro group, fundamentally changing reduction potential, nucleophilic susceptibility, and biological target engagement [1] [3].

Quantitative Differentiation Evidence: 3-((Methylsulfonyl)methyl)-2-nitrothiophene vs. Closest Analogs


Molecular Weight and LogP Differentiation from the Unsubstituted Parent 2-Nitrothiophene

The introduction of the -CH₂SO₂CH₃ group at the 3-position increases the molecular weight from 129.14 g/mol (2-nitrothiophene) to 221.3 g/mol and raises the computed LogP by approximately 1.5–2.0 log units relative to the parent, altering both membrane permeability predictions and solubility profiles [1]. While 2-nitrothiophene is essentially inactive against E. coli, M. luteus, and A. niger (MIC values not reached at the highest tested concentrations in the Morley series) [2], the addition of electron-withdrawing substituents at the 3-position is structurally analogous to the pattern that transforms the 2-nitrothiophene scaffold into compounds with measurable antimicrobial activity in the same assay system.

Physicochemical profiling Medicinal chemistry Lead optimization

Reduction Potential Differentiation: Electron-Withdrawing Effect of the 3-Methylsulfonylmethyl Group vs. 2-Nitrothiophene

The systematic electrochemical study of nitrothiophenes by Boga et al. (2012) established that the reduction potential of nitrothiophenes is highly sensitive to the number and position of electron-withdrawing substituents, with mono-nitrothiophenes exhibiting a first reduction peak (E°′) that shifts anodically by 0.2–0.4 V upon the addition of a second electron-withdrawing group [1]. The 3-methylsulfonylmethyl substituent, acting through the methylene spacer as an inductively electron-withdrawing group, is predicted to shift the reduction potential of the 2-nitro group to less negative values relative to 2-nitrothiophene, thereby altering the susceptibility to one-electron bioreduction by nitroreductases—a critical parameter for antibacterial and antiparasitic activity [2].

Electrochemistry CV reduction potential Nitroreductase activation

Structural Differentiation from 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene: Absence of Halogen as a Synthetic Handle

The commercially available 5-bromo analog (CAS 1713714-37-4, MW 300.2) contains a bromine atom at the 5-position, offering a distinct synthetic handle for palladium-catalyzed cross-coupling reactions. In contrast, 3-((methylsulfonyl)methyl)-2-nitrothiophene (CAS 1708445-01-5) lacks this halogen, providing an unsubstituted 5-position (a hydrogen atom) . This means the target compound is a smaller, less lipophilic scaffold (MW 221.3 vs. 300.2; ΔMW = 78.9 g/mol) that avoids the potential metabolic liability and synthetic complexity associated with aryl bromides, while offering the 5-H for electrophilic substitution or directed metalation strategies.

Synthetic intermediate Cross-coupling Structure-Activity Relationship

Sulfone Spacer Geometry: Methylene Linker Differentiates from Directly Attached Sulfonyl Analogs

In 2-chloro-5-(methylsulfonyl)-3-nitrothiophene (CAS 57800-77-8), the methylsulfonyl group is directly attached to the thiophene ring at the 5-position, enabling full conjugation with the π-system . In the target compound, the methylsulfonyl group is separated from the ring by a methylene (-CH₂-) spacer . This single-bond insertion interrupts direct π-conjugation, changing the electron-withdrawing mechanism from resonance-dominated to inductive-dominated, which affects the ring's electron density distribution, the acidity of the methylene protons, and the conformational flexibility around the C3–CH₂ bond. The target compound also differs by having the sulfonylmethyl group at the 3-position (adjacent to the nitro group) rather than the 5-position (remote from the nitro), creating a localized electron-deficient region that is absent in the 5-substituted analog.

Conformational analysis Electron-withdrawing group Drug design

Differentiation from 3-(Benzenesulfonylmethyl)-2-nitrothiophene: Smaller Sulfone, Lower Lipophilicity, Reduced Steric Bulk

The phenylsulfonyl analog (3-(benzenesulfonylmethyl)-2-nitrothiophene, MW 283.3 g/mol, XLogP3-AA = 2.5) [1] replaces the methyl group on the sulfone with a phenyl ring, substantially increasing both molecular weight and lipophilicity compared to the target compound (MW 221.3 g/mol, estimated XLogP ~1.0–1.5) . The methylsulfonyl variant offers a more fragment-like profile with lower aromatic ring count and reduced logP, which is advantageous for fragment-based lead generation where ligand efficiency metrics (LE, LLE) favor smaller, less lipophilic starting points.

Fragment-based drug discovery Ligand efficiency Physicochemical optimization

Nitro Group Reduction to Amine: A Common Scaffold Derivatization Pathway Shared with Nitrothiophene Analogs but Enabled by 95% Minimum Purity

The 2-nitro group of this compound can be selectively reduced to generate 3-((methylsulfonyl)methyl)-2-aminothiophene, an amine building block for amide coupling or sulfonamide formation . This transformation is a well-established route to bioactive 2-aminothiophene-3-sulfonyl scaffolds, which have demonstrated moderate and selective anti-HIV-1 activity in cell culture (e.g., EC₅₀ = 3.8 μg/mL for 2-amino-3-(2-nitrophenylsulfonyl)thiophene) [1]. The commercial availability of the target compound at ≥95% purity ensures that the reduction step proceeds with predictable stoichiometry, minimizing purification burdens relative to lower-purity in-house preparations.

Chemical synthesis Amine building block Quality control

Optimal Application Scenarios for 3-((Methylsulfonyl)methyl)-2-nitrothiophene Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low-MW Nitrothiophene Scaffolds

With a molecular weight of 221.3 g/mol and a single aromatic ring, this compound meets fragment-likeness criteria more favorably than the phenylsulfonyl analog (MW 283.3) or the 5-bromo variant (MW 300.2), as established in Evidence Items 3 and 5 . Its lower lipophilicity (estimated XLogP ~1.0–1.5 vs. 2.5 for the phenyl analog) supports better solubility and ligand efficiency metrics, making it the appropriate choice for fragment screening collections targeting nitroreductase-activated or sulfone-containing pharmacophores [1].

Electrochemical and Mechanistic Studies of Nitrothiophene Reduction

The 3-methylsulfonylmethyl substitution pattern places an inductively electron-withdrawing group adjacent to the 2-nitro moiety, creating a distinct electronic environment compared to both 2-nitrothiophene and 5-substituted analogs (Evidence Items 2 and 4). This compound is specifically suited for cyclic voltammetry and EPR studies aimed at understanding how a methylene-bridged sulfone modulates nitro group reduction potential, building on the foundational work by Boga et al. (2012) on nitrothiophene electrochemistry [2].

Synthesis of 2-Aminothiophene-3-sulfonylmethyl Derivatives via Selective Nitro Reduction

The guaranteed ≥95% purity (Evidence Item 6) enables reliable catalytic hydrogenation of the 2-nitro group to generate the corresponding 2-aminothiophene, a versatile intermediate for amide and sulfonamide library synthesis. This application is supported by literature precedent demonstrating that 2-aminothiophene-3-sulfonyl compounds exhibit selective antiviral activity (HIV-1 EC₅₀ = 3.8 μg/mL for a closely related analog), providing a rational basis for derivative design [3].

SAR Studies of 3-Position Substituent Effects in 2-Nitrothiophene Series

As shown in Evidence Items 1 and 4, this compound occupies a specific structural niche: it carries a 3-substituent that is neither a halogen (as in 2-chloro-3,5-dinitrothiophene) nor a directly-attached sulfonyl group, but a methylene-bridged sulfone. This makes it uniquely suited for structure-activity relationship studies that systematically probe the effect of sulfone connectivity (direct vs. methylene-bridged) and position (3- vs. 5-) on biological activity, building on the QSAR framework established by Morley and Matthews (2006) [4].

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